Platelet Aggregation vs. Amentoflavone
In a direct head-to-head comparison, amentoflavone hexaacetate (AmAc) demonstrates potent inhibition of washed human platelet aggregation, whereas its parent compound, amentoflavone (Am), is completely inactive. AmAc inhibits ADP-induced aggregation with an IC50 of 2.3 μM and collagen-induced aggregation with an IC50 of 4.7 μM. In the same study, Am did not inhibit aggregation of intact platelets up to a concentration of 100 μM, representing a >40-fold higher concentration than the active IC50 of AmAc [1]. This functional switch is a direct consequence of acetylation, underscoring the inability to substitute one compound for the other in functional platelet assays.
| Evidence Dimension | Inhibition of platelet aggregation |
|---|---|
| Target Compound Data | AmAc: IC50 = 2.3 μM (ADP-induced); IC50 = 4.7 μM (collagen-induced) |
| Comparator Or Baseline | Amentoflavone (Am): No inhibition up to 100 μM (intact platelets) |
| Quantified Difference | Am is inactive at concentrations >40-fold higher than AmAc's IC50 for ADP. |
| Conditions | Washed human platelets; ADP and collagen agonists. |
Why This Matters
This demonstrates functional non-equivalence, proving AmAc is essential for research requiring a potent, direct inhibitor of platelet aggregation in this model.
- [1] Beretz, A., Briancon-Scheid, F., Stierle, A., Corre, G., Anton, R., & Cazenave, J. P. (1986). Inhibition of human platelet cyclic AMP phosphodiesterase and of platelet aggregation by a hemisynthetic flavonoid, amentoflavone hexaacetate. Biochemical Pharmacology, 35(2), 257-262. View Source
